molecular formula C11H14O3 B14775565 2-Ethoxy-5-ethylbenzoic acid

2-Ethoxy-5-ethylbenzoic acid

Cat. No.: B14775565
M. Wt: 194.23 g/mol
InChI Key: CUHMTYYKMTWFCX-UHFFFAOYSA-N
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Description

2-Ethoxy-5-ethylbenzoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of benzoic acid, characterized by the presence of ethoxy and ethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-ethylbenzoic acid typically involves the ethylation and ethoxylation of benzoic acid derivatives. One common method is the Friedel-Crafts alkylation reaction, where benzoic acid is treated with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting product is then subjected to an ethoxylation reaction using ethanol and a suitable catalyst to introduce the ethoxy group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-ethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted benzoic acid derivatives.

Scientific Research Applications

2-Ethoxy-5-ethylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-ethylbenzoic acid involves its interaction with specific molecular targets. The ethoxy and ethyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxybenzoic acid: Similar structure but lacks the ethyl group.

    4-Ethylbenzoic acid: Similar structure but lacks the ethoxy group.

    Benzoic acid: The parent compound without any substituents.

Uniqueness

2-Ethoxy-5-ethylbenzoic acid is unique due to the presence of both ethoxy and ethyl groups, which confer distinct chemical and physical properties. These substituents enhance its solubility, reactivity, and potential biological activities compared to its analogs.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-ethoxy-5-ethylbenzoic acid

InChI

InChI=1S/C11H14O3/c1-3-8-5-6-10(14-4-2)9(7-8)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)

InChI Key

CUHMTYYKMTWFCX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC)C(=O)O

Origin of Product

United States

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